molecular formula C12H15ClN2O2 B8501704 4-Chloro-2-cyclohexylamino-1-nitrobenzene

4-Chloro-2-cyclohexylamino-1-nitrobenzene

Cat. No. B8501704
M. Wt: 254.71 g/mol
InChI Key: LCINIZFGLQWIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-cyclohexylamino-1-nitrobenzene is a useful research compound. Its molecular formula is C12H15ClN2O2 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-cyclohexylamino-1-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-cyclohexylamino-1-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-2-cyclohexylamino-1-nitrobenzene

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

5-chloro-N-cyclohexyl-2-nitroaniline

InChI

InChI=1S/C12H15ClN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2

InChI Key

LCINIZFGLQWIJN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 15.09 g (78 mmol) 2,4-dichloronitrobenzen, 7.7 g (78 mmol) cyclohexylamine, 7.9 g (78 mmol) triethylamine and 100 ml dimethylformamide was stirred at 80° C. for 3 h. After cooling to 25° C. the mixture was evaporated, dissolved in 200 ml ether and filtered. The ether solution was washed with water and evaporated to the half volume. The precipitate was filtered off to give 3.8 g (19%) N-cyclohexyl-2-nitro-5-chloraniline. M.p. 124.5° C. 1H-NMR (CDCl3): 8.2 (2H, m), 6.8 (1H, d), 6.5 (1H, dd), 3.5 (1H, broad s), 2.4-0.8 (10H, m).
Quantity
15.09 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture consisting of 19.4 g of 2,4-dichloro-1-nitrobenzene, 40 g of cyclohexylamine and 100 ml of 2-ethoxyethanol is maintained at reflux for 12 hours.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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